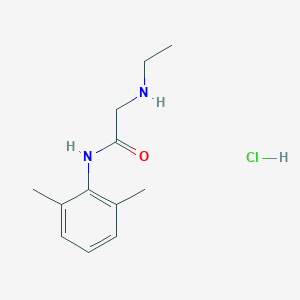
Monoethylglycinexylidide hydrochloride
説明
Monoethylglycinexylidide (MEGX) is an amino acid amide formed from 2,6-dimethylaniline and N-ethylglycine components . It is an active metabolite of lidocaine, formed by oxidative deethylation . MEGX is used as an indicator of hepatic function .
Synthesis Analysis
A robust liquid chromatography–tandem mass spectrometry (LC–MS-MS) method has been developed and validated for the determination of lidocaine (LIDO) and its metabolite (MEGX) in serum . In the liver, lidocaine is de-ethylated by the cytochrome P450 system to MEGX, a metabolite that retains pharmacological and toxicological activity similar to LIDO, although less powerful .Molecular Structure Analysis
The molecular formula of MEGX is C12H18N2O . The molecular weight is 206.28 g/mol . The IUPAC name is N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide . The hydrochloride salt of MEGX has a molecular formula of C12H19ClN2O and a molecular weight of 242.74500 .Chemical Reactions Analysis
The formation of MEGX from lidocaine involves oxidative N-deethylation . This process is carried out by liver cytochrome P450 enzymes .科学的研究の応用
-
Application in Anesthesiology
- Field : Anesthesiology
- Summary : Lignocaine, the parent drug of MEGX, is the most widely used local anaesthetic. It is rapidly acting and effectively absorbed from mucous membranes as a surface anaesthetic .
- Methods : Lignocaine is administered intravenously for emergency treatment of ventricular arrhythmias following myocardial infarction .
- Results : The terminal half-life of lignocaine increases from a normal 1.4 to 10.2 hours in cardiac failure. Changes in half-life of MEGX are similar; 2.3 to 7.8 hours .
-
Application in Hepatology
- Field : Hepatology
- Summary : Measurement of MEGX 15 minutes following administration of a 1 mg/kg dose of lignocaine has been proposed as a quantitative indicator of hepatic function .
- Methods : When taken with other hepatic indices, it may have prognostic value in applications such as selection of donor organs for transplantation .
- Results : The terminal half-life of MEGX changes from 2.3 to 7.8 hours in conditions affecting hepatic function .
- Application in Dermatology
- Field : Dermatology
- Summary : Lidocaine-incorporated hyaluronic acid injection (LHA) is considered a promising way to increase patient compliance . The addition of lidocaine has been verified to have no effect on the product quality of hyaluronic acid injections .
- Methods : A study was conducted to evaluate lidocaine and its metabolite PK after 0.3% lidocaine solution or LHA injection and to investigate any changes in PK profiles of lidocaine and its active metabolites . A novel bio-analytical method for simultaneous determination of lidocaine, MEGX, and GX in rat plasma was developed and validated .
- Results : The half-life, dose-normalized C max, and AUC inf of lidocaine after SC injection of lidocaine solution and LHA did not show statistically significant difference . The PK characteristics of lidocaine after LHA administration were best captured using a two-compartment model with combined first-order and transit absorption and its clearance described with Michaelis–Menten and first-order elimination kinetics .
将来の方向性
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXFVVHMUVBVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC=C1C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monoethylglycinexylidide hydrochloride | |
CAS RN |
7729-94-4 | |
| Record name | Norlidocaine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide](/img/structure/B537568.png)
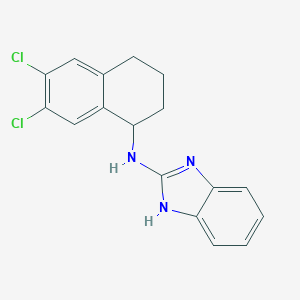
![2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B537674.png)
![[2-[(Dimethylamino)methyl]phenyl]methyl 2-chloro-4-nitrobenzoate;hydrochloride](/img/structure/B537689.png)
![1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride](/img/structure/B537710.png)
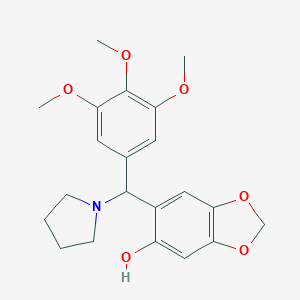
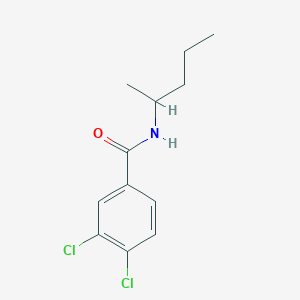
![2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide](/img/structure/B537761.png)
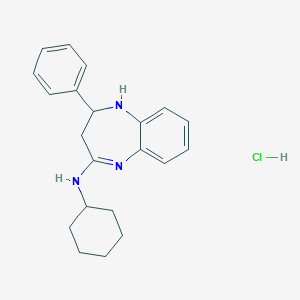
![4-[[6-benzylsulfanyl-3-(2H-tetrazol-5-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-yl]amino]-5-methyl-1,2,4-triazole-3-thiol](/img/structure/B537763.png)
![6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine](/img/structure/B537764.png)
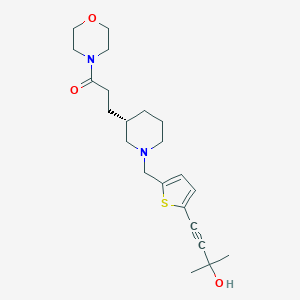
![2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B537861.png)
![Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate](/img/structure/B537883.png)